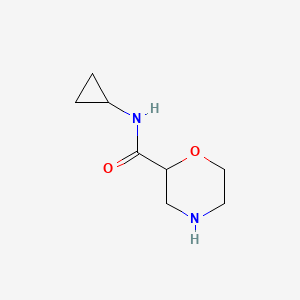
N-cyclopropylmorpholine-2-carboxamide
Cat. No. B8703154
M. Wt: 170.21 g/mol
InChI Key: BSYDQCZQNCUDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08975252B2
Procedure details


Zinc bromide (160 mg) was added to a solution of tert-butyl(2R)-2-[(cyclopropyl{[5-fluoro-1-(3-methoxypropyl)-1H-indol-6-yl]methyl}amino)carbonyl]morpholin-4-carboxylate (150 mg) in dichloromethane (3 ml) and the mixture was stirred at room temperature for 10 hours. A saturated aqueous solution of sodium bicarbonate was added to the reaction mixture under ice-cooling, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine, dried over magnesium sulfate and concentrated in vacuo. The resulted residue was purified with HPLC MS to give (2R)—N-cyclopropyl-N-{[5-fluoro-1-(3-methoxypropyl)-1H-indol-6-yl]methyl}morpholin-2-carboxamide (50 mg) and (2R)—N-{[3-tert-butyl-5-fluoro-1-methoxypropyl)-1H-indol-6-yl]methyl}-N-cyclopropylmorpholin-2-carboxamide (50 mg) as a colorless oil.

Name
tert-butyl(2R)-2-[(cyclopropyl{[5-fluoro-1-(3-methoxypropyl)-1H-indol-6-yl]methyl}amino)carbonyl]morpholin-4-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([N:4]([CH2:20][C:21]2[CH:29]=[C:28]3[C:24]([CH:25]=[CH:26][N:27]3[CH2:30][CH2:31][CH2:32][O:33][CH3:34])=[CH:23][C:22]=2[F:35])[C:5]([C@@H:7]2[O:12][CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8]2)=[O:6])[CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+]>ClCCl.[Br-].[Zn+2].[Br-]>[CH:1]1([N:4]([CH2:20][C:21]2[CH:29]=[C:28]3[C:24]([CH:25]=[CH:26][N:27]3[CH2:30][CH2:31][CH2:32][O:33][CH3:34])=[CH:23][C:22]=2[F:35])[C:5]([C@@H:7]2[O:12][CH2:11][CH2:10][NH:9][CH2:8]2)=[O:6])[CH2:2][CH2:3]1.[CH:1]1([NH:4][C:5]([CH:7]2[O:12][CH2:11][CH2:10][NH:9][CH2:8]2)=[O:6])[CH2:3][CH2:2]1 |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Two
|
Name
|
tert-butyl(2R)-2-[(cyclopropyl{[5-fluoro-1-(3-methoxypropyl)-1H-indol-6-yl]methyl}amino)carbonyl]morpholin-4-carboxylate
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)N(C(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C)CC1=C(C=C2C=CN(C2=C1)CCCOC)F
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
160 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].[Zn+2].[Br-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 10 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulted residue was purified with HPLC MS
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)N(C(=O)[C@H]1CNCCO1)CC1=C(C=C2C=CN(C2=C1)CCCOC)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)NC(=O)C1CNCCO1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
